molecular formula C24H20FN3O4 B2621687 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol CAS No. 850230-68-1

2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol

Cat. No. B2621687
CAS RN: 850230-68-1
M. Wt: 433.439
InChI Key: LQVLSWDLZUZJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol, commonly known as AF-2, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. AF-2 belongs to the class of compounds known as tyrosine kinase inhibitors, which are known for their ability to block the activity of enzymes that play a role in the growth and spread of cancer cells. In

Scientific Research Applications

AF-2 has been extensively studied for its potential use in treating various diseases, including cancer, diabetes, and cardiovascular diseases. In cancer research, AF-2 has been shown to inhibit the growth and spread of cancer cells by blocking the activity of tyrosine kinases, which play a role in the signaling pathways that regulate cell growth and division. AF-2 has also been studied for its potential use in treating diabetes, as it has been shown to improve insulin sensitivity and glucose uptake in animal models. In cardiovascular research, AF-2 has been shown to reduce inflammation and oxidative stress, which are known to play a role in the development of cardiovascular diseases.

Mechanism of Action

AF-2 works by blocking the activity of tyrosine kinases, which are enzymes that play a role in the signaling pathways that regulate cell growth and division. By inhibiting the activity of these enzymes, AF-2 can prevent the growth and spread of cancer cells, as well as reduce inflammation and oxidative stress in cardiovascular diseases. AF-2 has also been shown to improve insulin sensitivity and glucose uptake by activating the AMP-activated protein kinase (AMPK) pathway.
Biochemical and Physiological Effects:
AF-2 has been shown to have several biochemical and physiological effects, including inhibition of tyrosine kinases, reduction of inflammation and oxidative stress, and improvement of insulin sensitivity and glucose uptake. AF-2 has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is an important mechanism for preventing the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

AF-2 has several advantages for use in lab experiments, including its high purity and yield, as well as its well-established synthesis method. AF-2 has also been extensively studied for its potential use in treating various diseases, making it a promising candidate for further research. However, AF-2 also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for research on AF-2, including further studies on its potential use in treating cancer, diabetes, and cardiovascular diseases. Future research could also explore the optimal dosage and administration of AF-2, as well as its potential toxicity and side effects. Additionally, research could focus on developing new derivatives of AF-2 with improved efficacy and reduced toxicity. Overall, AF-2 is a promising compound with potential applications in a variety of scientific research areas.

Synthesis Methods

The synthesis of AF-2 involves several steps, including the reaction of 2,4-dichloro-5-methoxyphenol with 2-amino-5-(2-methoxyphenoxy)pyrimidine in the presence of a base, followed by the reaction of the resulting intermediate with 2-fluorobenzyl bromide. The final product is obtained after purification using column chromatography. The synthesis of AF-2 has been optimized to yield high purity and yield, making it suitable for use in scientific research.

properties

IUPAC Name

2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O4/c1-30-20-8-4-5-9-21(20)32-22-13-27-24(26)28-23(22)17-11-10-16(12-19(17)29)31-14-15-6-2-3-7-18(15)25/h2-13,29H,14H2,1H3,(H2,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVLSWDLZUZJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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